N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide
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Overview
Description
N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring, a morpholine ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The starting material, 1-methylcyclohex-3-en-1-ol, is synthesized through the hydrogenation of 1-methylcyclohex-3-en-1-one using a palladium catalyst under hydrogen gas.
Introduction of the Morpholine Ring: The cyclohexene derivative is then reacted with morpholine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the morpholinyl intermediate.
Pyridine Carboxamide Formation: The final step involves the coupling of the morpholinyl intermediate with 4-chloropyridine-2-carboxamide under basic conditions, typically using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles like NH₃ or RSH in polar solvents such as ethanol or DMF.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated or partially reduced derivatives.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylcyclohex-3-en-1-yl)-2-(tetrazol-1-yl)acetamide
- N-(1-methylcyclohex-3-en-1-yl)-4-piperidin-4-ylpyridine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
N-(1-methylcyclohex-3-en-1-yl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(6-3-2-4-7-17)19-16(21)15-13-14(5-8-18-15)20-9-11-22-12-10-20/h2-3,5,8,13H,4,6-7,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFRRBPXJNNJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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